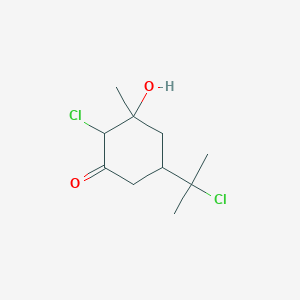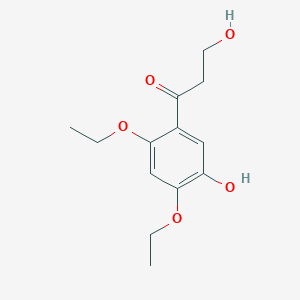
1-Phenoxy-2,3-ditetradecylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenoxy-2,3-ditetradecylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a phenoxy group and two tetradecyl chains attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-2,3-ditetradecylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The phenoxy group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1-Phenoxy-2,3-ditetradecylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Phenol and a suitable leaving group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
1-Phenoxy-2,3-ditetradecylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 1-Phenoxy-2,3-ditetradecylbenzene involves its interaction with molecular targets and pathways in biological systems. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the tetradecyl chains contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target molecules, affecting its biological activity.
類似化合物との比較
Similar Compounds
Phenol: A simple benzene derivative with a hydroxyl group.
Chlorobenzene: Benzene with a chlorine substituent.
Tetradecylbenzene: Benzene with a tetradecyl chain.
Uniqueness
1-Phenoxy-2,3-ditetradecylbenzene is unique due to the presence of both a phenoxy group and two long tetradecyl chains. This combination of functional groups imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific molecular interactions, making it valuable for various applications.
特性
CAS番号 |
72863-07-1 |
|---|---|
分子式 |
C40H66O |
分子量 |
562.9 g/mol |
IUPAC名 |
1-phenoxy-2,3-di(tetradecyl)benzene |
InChI |
InChI=1S/C40H66O/c1-3-5-7-9-11-13-15-17-19-21-23-26-31-37-32-30-36-40(41-38-33-27-25-28-34-38)39(37)35-29-24-22-20-18-16-14-12-10-8-6-4-2/h25,27-28,30,32-34,36H,3-24,26,29,31,35H2,1-2H3 |
InChIキー |
ZZKCFYCLRASJCH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC1=C(C(=CC=C1)OC2=CC=CC=C2)CCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



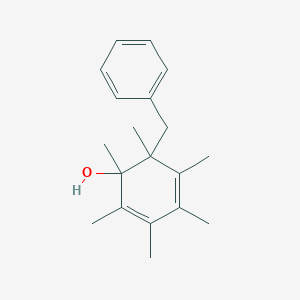

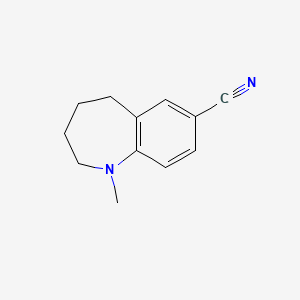
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)

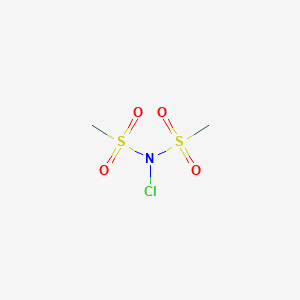
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
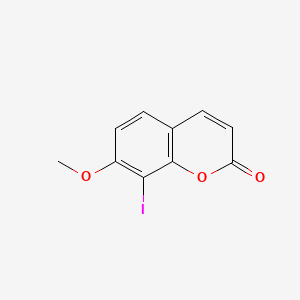
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)

